1,2-Dibromo-5-fluoro-3-iodobenzene
Overview
Description
1,2-Dibromo-5-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-5-fluoro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene precursor. One common method involves the bromination of 5-fluoro-3-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-5-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-5-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. The compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,2-Dibromo-5-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives such as:
1,3-Dibromo-5-fluoro-2-iodobenzene: Similar structure but different positions of halogen atoms.
1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains chlorine instead of one of the bromine atoms.
2,6-Dibromo-4-fluoroiodobenzene: Different substitution pattern on the benzene ring.
Properties
IUPAC Name |
1,2-dibromo-5-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCWBSVSGXFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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